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PPAR(alpha)-MO-1 - 810677-36-2

PPAR(alpha)-MO-1

Catalog Number: EVT-255576
CAS Number: 810677-36-2
Molecular Formula: C27H37NO5
Molecular Weight: 455.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PPARα-MO-1 is a potent PPARα modulator extracted from patent WO/2004/110982A1, formula I.
Source and Classification

PPAR-alpha is encoded by the PPARA gene in humans and is classified as a member of the nuclear receptor superfamily. It primarily functions as a transcription factor, regulating the expression of genes involved in fatty acid oxidation and energy expenditure. PPAR-alpha has been identified as a target for drugs aimed at treating metabolic diseases, such as hyperlipidemia and type 2 diabetes mellitus .

Synthesis Analysis

The synthesis of PPAR(alpha)-MO-1 typically involves several key methodologies. While specific protocols may vary, common approaches include:

  1. Chemical Synthesis: The compound is synthesized through organic chemistry techniques, often involving multi-step reactions that may include:
    • Coupling Reactions: To form the core structure of the ligand.
    • Purification: Techniques such as chromatography to isolate the desired product from by-products.
  2. Characterization: After synthesis, PPAR(alpha)-MO-1 is characterized using techniques like:
    • Nuclear Magnetic Resonance (NMR): To confirm molecular structure.
    • Mass Spectrometry (MS): To determine molecular weight and purity.
  3. Yield Optimization: Parameters such as reaction time, temperature, and concentration are optimized to maximize yield and purity of the final product.
Molecular Structure Analysis

The molecular structure of PPAR(alpha)-MO-1 can be analyzed through various techniques:

  • X-ray Crystallography: Provides detailed information about the three-dimensional arrangement of atoms within the molecule.
  • Molecular Modeling: Computational methods can predict how the compound interacts with PPAR-alpha at the molecular level.

Key Structural Features

  • Functional Groups: The presence of specific functional groups determines its affinity for PPAR-alpha.
  • Binding Sites: Identifying key residues in PPAR-alpha that interact with PPAR(alpha)-MO-1 helps elucidate its mechanism of action.
Chemical Reactions Analysis

PPAR(alpha)-MO-1 participates in several chemical reactions, primarily involving:

  1. Ligand Binding: The compound binds to PPAR-alpha, leading to conformational changes that activate transcriptional activity.
  2. Transcriptional Activation: Upon binding, it facilitates the recruitment of coactivators and the release of corepressors, enhancing gene expression related to fatty acid metabolism .

Reaction Parameters

  • Affinity Constants: The binding affinity (K_D values) for PPAR-alpha can be determined using techniques like surface plasmon resonance.
  • Concentration Dependence: The effectiveness of PPAR(alpha)-MO-1 in activating PPAR-alpha may depend on its concentration in biological assays.
Mechanism of Action

The mechanism by which PPAR(alpha)-MO-1 exerts its effects involves several steps:

  1. Ligand Binding: The compound binds to the ligand-binding domain of PPAR-alpha.
  2. Conformational Change: This binding induces a conformational change that allows for interaction with retinoid X receptor (RXR).
  3. Transcriptional Regulation: The activated complex binds to peroxisome proliferator response elements (PPREs) in target gene promoters, leading to increased transcription of genes involved in fatty acid oxidation and energy metabolism .

Relevant Data

Studies have shown that activation of PPAR-alpha by ligands like PPAR(alpha)-MO-1 leads to increased expression of genes such as carnitine palmitoyltransferase 1 (CPT1) and acyl-CoA oxidase (ACOX), which are critical for fatty acid metabolism .

Physical and Chemical Properties Analysis

The physical and chemical properties of PPAR(alpha)-MO-1 play a significant role in its functionality:

  • Solubility: Solubility in various solvents can affect bioavailability.
  • Stability: Thermal and chemical stability are crucial for storage and handling.
  • Melting Point: Characterizing melting points can provide insights into purity and structural integrity.

Relevant Data

Experimental data on solubility, stability under physiological conditions, and melting points are essential for understanding how this compound behaves in biological systems.

Applications

PPAR(alpha)-MO-1 has potential applications in various scientific fields:

  1. Pharmaceutical Development: As a dual agonist for PPAR-alpha and PPAR-gamma, it may be developed into therapeutic agents for treating metabolic disorders such as obesity, dyslipidemia, and type 2 diabetes .
  2. Research Tool: It serves as a valuable tool in research settings to study lipid metabolism pathways and the role of nuclear receptors in metabolic regulation.
  3. Agricultural Chemistry: Given its properties, it may also find applications as an agrochemical agent influencing lipid metabolism in plants or pests.
Molecular Mechanisms of PPARα Activation & Signaling

Transcriptional Regulation via PPRE-Mediated Pathways

Peroxisome proliferator-activated receptor alpha (PPARα) governs lipid homeostasis through direct transcriptional control of genes containing peroxisome proliferator response elements (PPREs) in their regulatory regions. PPREs consist of a canonical direct repeat 1 (DR1) motif characterized by two hexameric half-sites (AGGTCA) separated by a single nucleotide spacer. This configuration imposes precise spatial constraints that determine PPARα/RXR heterodimer binding specificity and polarity. Structural analyses reveal that PPARα occupies the 5' upstream half-site while RXR binds the 3' downstream half-site, creating an asymmetric complex that orients cofactor recruitment machinery toward the target gene promoter [3] [10].

PPARα activation upregulates a hierarchical cascade of genes involved in fatty acid transport (e.g., SLC27A1), mitochondrial/peroxisomal β-oxidation (e.g., ACOX1, CPT1A), and ketogenesis (e.g., HMGCS2). Genomic studies demonstrate that PPARα-binding regions are distributed across diverse genomic loci, with only ~26% residing within proximal promoters. Intronic and distal enhancer sites constitute the majority of functional PPREs, requiring chromatin looping to interface with basal transcriptional machinery [6] [14]. Evolutionary conservation analyses indicate that PPREs associated with core lipid-metabolic genes exhibit higher sequence conservation than those regulating inflammatory or proliferative pathways, suggesting prioritized biological functions.

Table 1: Key PPARα Target Genes Regulated via PPREs

Gene SymbolBiological FunctionPPRE LocationLigand-Induced Fold Change
CPT1AMitochondrial fatty acid uptakeIntron 16.8–8.2×
ACOX1Peroxisomal β-oxidation-1,984 bp upstream4.3–5.1×
PDK4Glucose/lipid metabolic switch-3,247 bp upstream9.5–12.1×
FGF21Endocrine metabolic regulatorEnhancer (-42 kb)15.3–18.7×
ANGPTL4Lipoprotein lipase inhibitor-1,542 bp upstream3.6–4.9×

Heterodimerization Dynamics with Retinoid X Receptors (RXR)

PPARα is functionally obligate to heterodimerize with retinoid X receptors (RXRα, β, γ), forming a bipartite transcription factor complex. The heterodimerization interface is primarily stabilized through hydrophobic interactions between helices H7–H10 of the ligand-binding domains (LBDs). Biophysical studies using homogeneous time-resolved FRET (HTRF) reveal that PPARα exhibits a dissociation constant (Kd) of 72 nM for RXRα, which is intermediate between PPARγ (Kd=15 nM) and PPARδ (Kd=363 nM). This differential affinity establishes a competitive hierarchy for RXR binding among PPAR subtypes [7] [10].

Ligand binding induces conformational shifts that modulate dimer stability. PPARα agonists (e.g., GW7647) enhance heterodimer stability by 2–3-fold by reorganizing the H9–H10 interface, reducing the Kd to approximately 24 nM. Conversely, RXR agonists (e.g., SR11237) destabilize RXR homodimers (Kd shift from 40 nM to >200 nM) while simultaneously promoting PPARα/RXR heterodimer formation. This allosteric rebalancing creates a ligand-dependent relay that prioritizes PPARα signaling over other RXR-dependent pathways [7]. The dimerization status directly influences DNA binding kinetics: heterodimers exhibit 5-fold higher PPRE occupancy compared to monomeric PPARα, with residency times exceeding 30 minutes in chromatin immunoprecipitation assays.

Table 2: Thermodynamic and Functional Properties of PPARα-Containing Dimers

Dimer ComplexDissociation Constant (Kd)Ligand-Induced StabilizationPPRE-Binding Half-Life
PPARα/RXRα72 nMGW7647: ↓Kd to 24 nM32 ± 4 min
RXRα/RXRα (homodimer)40 nMSR11237: ↑Kd to 210 nM8 ± 2 min
PPARγ/RXRα15 nMRosiglitazone: ↓Kd to 7 nM45 ± 6 min
PPARδ/RXRα363 nMGW501516: ↓Kd to 98 nM18 ± 3 min

Ligand Binding Specificity & Allosteric Modulation Mechanisms

The PPARα ligand-binding domain (LBD) encloses a large Y-shaped cavity (~1,400 ų) partitioned into distinct subpockets: the hydrophobic "Arm III" region (H3–H5), the polar "Center" domain (β-sheet/H2–H3), and the solvent-exposed "Arm I/II" (H11–H12 loop). High-resolution crystallography (≤1.98 Å) demonstrates that endogenous saturated fatty acids (stearic acid [C18:0], palmitic acid [C16:0]) occupy the Center and Arm III domains via carboxylate coordination to residues Y314, H440, and Y464. These interactions stabilize helix H12 in an active conformation, with stearic acid exhibiting superior thermostability (ΔTm = +7.2°C) compared to unsaturated analogs (e.g., oleic acid: ΔTm = +3.1°C) [4] [9].

Synthetic agonists exploit distinct binding modes to enhance potency and selectivity. Pemafibrate extends into Arm III, forming hydrogen bonds with S280 and Q277, which confers 100-fold selectivity over PPARγ. GW7647 adopts a U-shaped configuration, simultaneously engaging Arm III (H3: Y314) and Center (H5: H440), achieving sub-nanomolar affinity (Kd = 0.6 nM). Unexpectedly, the partial PPARγ antagonist GW9662 enhances fibrate activity by occupying Arm II, which restructures the H11–H12 loop and improves coactivator recruitment efficiency by 40–60% for fenofibric acid and bezafibrate [4].

Allosteric communication pathways between the LBD and DNA-binding domain (DBD) have been mapped through mutational analysis. Phosphorylation of Ser179/Ser230 (hinge region) by PKC propagates conformational changes to the DBD, increasing PPRE binding affinity by 3-fold. Conversely, GSKβ-mediated phosphorylation at Ser73 triggers ubiquitination by HUWE1 E3 ligase, reducing PPARα stability and terminating transcriptional activity [2].

Table 3: Structural and Functional Characterization of PPARα Ligands

LigandBinding RegionKey InteractionsΔTm (°C)Coactivator Recruitment EC₅₀
Stearic acid (C18:0)Center + Arm IIIY314, H440, Y464+7.2110 µM (PGC1α)
GW7647Center + Arm IIIY314, H440, E462+12.80.6 nM (SRC1)
PemafibrateArm IIIS280, Q277, H327+10.40.8 nM (TRAP220)
Fenofibric acidCenterH440, Y464+5.11.2 µM (CBP)
BezafibrateCenterH440, Y314+4.38.7 µM (SRC1)

Cross-Talk with Coactivators (PGC-1α, SRC1) & Corepressors

Ligand-activated PPARα recruits coactivators through a conserved hydrophobic cleft generated by H12 repositioning. Coactivator binding is mediated via LXXLL motifs that dock into this cleft, with motif-flanking residues determining selectivity. TR-FRET analyses reveal hierarchical recruitment efficiencies: SRC1-2 (EC₅₀ = 0.06 µM) > TRAP220 (EC₅₀ = 0.12 µM) > PGC1α (EC₅₀ = 0.45 µM) > CBP (EC₅₀ = 1.8 µM) when PPARα is bound to GW7647. Notably, pemafibrate exhibits biased efficacy, showing 90% maximal recruitment (Emax) for TRAP220 but only 65% for PGC1α, indicating ligand-specific cofactor preferences [8].

PGC1α serves as a signaling node integrating PPARα and estrogen-related receptor α (ERRα) pathways. Fasting induces PGC1α expression, which scaffolds PPARα and ERRα into a trimeric complex at shared target genes (e.g., PDK4). This assembly enhances fatty acid oxidation (FAO) gene expression by 4-fold over PPARα alone. However, pharmacological inhibition of ERRα (XCT790) dissociates the complex, leading to paradoxical PDK4 upregulation (2.5-fold) while repressing HMGCS2 (3.1-fold). This suggests ERRα functions as a context-dependent corepressor that fine-tunes PPARα outputs [5].

Corepressor dynamics are equally pivotal. Unliganded PPARα recruits NCoR/SMRT complexes via H11-mediated interactions, maintaining target genes in a repressed state. Ligand binding displaces corepressors through competitive H12 folding, with dissociation kinetics influenced by ligand structure. GW7647 induces complete NCoR release within 5 minutes, whereas bezafibrate requires 20 minutes for partial dissociation, correlating with their transcriptional activation efficiencies [8]. Post-translational modifications further modulate coregulator interactions: AMPK-mediated phosphorylation of Ser77 increases PGC1α binding by 60%, creating a feed-forward loop that amplifies lipid catabolism during energy stress [2].

Table 4: Coactivator Recruitment Profiles of PPARα Agonists (TR-FRET Assay)

AgonistCoactivatorEC₅₀ (µM)Max. Efficacy (% vs. GW7647)Bias Factor
PemafibrateTRAP2200.000898%1.0×
SRC10.00292%0.8×
PGC1α0.01565%0.4×
GW7647TRAP2200.0006100% (reference)1.0×
SRC10.0008100%1.2×
ElafibranorCBP0.1188%1.1×
PGC1α0.2472%0.7×
LanifibranorTRAP2200.0995%1.3×
SRC10.1889%0.9×

Compound Glossary:

  • GW7647: Synthetic PPARα agonist
  • Pemafibrate: Selective PPARα modulator (SPPARMα)
  • Elafibranor: PPARα/δ dual agonist
  • Lanifibranor: Pan-PPAR agonist
  • Bezafibrate: PPARα/γ/δ pan agonist
  • Fenofibric acid: Active metabolite of fenofibrate
  • GW9662: Partial PPARγ antagonist (allosteric enhancer of fibrates)
  • XCT790: ERRα inverse agonist

Properties

CAS Number

810677-36-2

Product Name

PPAR(alpha)-MO-1

IUPAC Name

2-ethoxy-3-[4-[2-[hexyl(2-phenylethyl)amino]-2-oxoethoxy]phenyl]propanoic acid

Molecular Formula

C27H37NO5

Molecular Weight

455.6 g/mol

InChI

InChI=1S/C27H37NO5/c1-3-5-6-10-18-28(19-17-22-11-8-7-9-12-22)26(29)21-33-24-15-13-23(14-16-24)20-25(27(30)31)32-4-2/h7-9,11-16,25H,3-6,10,17-21H2,1-2H3,(H,30,31)

InChI Key

VFYAWARECOZRBD-UHFFFAOYSA-N

SMILES

CCCCCCN(CCC1=CC=CC=C1)C(=O)COC2=CC=C(C=C2)CC(C(=O)O)OCC

Canonical SMILES

CCCCCCN(CCC1=CC=CC=C1)C(=O)COC2=CC=C(C=C2)CC(C(=O)O)OCC

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